molecular formula C18H21FN2O4S B4389280 2-[ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(2-fluorophenyl)acetamide

2-[ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(2-fluorophenyl)acetamide

Cat. No.: B4389280
M. Wt: 380.4 g/mol
InChI Key: LGSQPFAGBWSGFL-UHFFFAOYSA-N
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Description

2-[ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(2-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including the presence of fluorine, methoxy, and sulfonyl groups, which contribute to its distinct chemical properties.

Properties

IUPAC Name

2-[ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4S/c1-4-21(12-18(22)20-15-8-6-5-7-14(15)19)26(23,24)17-11-13(2)9-10-16(17)25-3/h5-11H,4,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSQPFAGBWSGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC=CC=C1F)S(=O)(=O)C2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Glycinamide Core: The glycinamide core can be synthesized through the reaction of glycine with an appropriate amine under acidic conditions.

    Introduction of the Fluorophenyl Group: The 2-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Sulfonyl Group: The sulfonyl group can be attached through a sulfonation reaction using a sulfonyl chloride derivative.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product under controlled conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(2-fluorophenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the fluorophenyl and sulfonyl groups enhances its binding affinity and specificity, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-ethyl-N~1~-(2-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide
  • N~2~-ethyl-N~1~-(2-bromophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide
  • N~2~-ethyl-N~1~-(2-iodophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide

Uniqueness

2-[ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(2-fluorophenyl)acetamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and iodo analogs. The fluorine atom also contributes to the compound’s stability and bioavailability, making it a valuable compound in various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(2-fluorophenyl)acetamide
Reactant of Route 2
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2-[ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(2-fluorophenyl)acetamide

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